molecular formula C8H10N4O3 B1617129 Theophylline, 8-(hydroxymethyl)- CAS No. 2879-16-5

Theophylline, 8-(hydroxymethyl)-

Cat. No.: B1617129
CAS No.: 2879-16-5
M. Wt: 210.19 g/mol
InChI Key: GHYKZCOUOKEWNN-UHFFFAOYSA-N
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Description

Theophylline, 8-(hydroxymethyl)-, is a derivative of theophylline, a well-known methylxanthine drug. Theophylline itself is used primarily for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of a hydroxymethyl group to theophylline can enhance its pharmacokinetic and pharmacodynamic properties, making it a compound of interest in various scientific research fields .

Mechanism of Action

Target of Action

Theophylline, also known as 8-(hydroxymethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, primarily targets the phosphodiesterase enzymes (PDE III and IV) and adenosine receptors . These targets play a crucial role in regulating bronchial smooth muscle tone and inflammatory responses in the respiratory tract .

Mode of Action

Theophylline exerts its therapeutic effects through several mechanisms. It acts as a phosphodiesterase inhibitor , preventing the breakdown of cyclic AMP in smooth muscles, leading to bronchial relaxation and dilation . It also acts as an adenosine receptor antagonist , blocking the action of adenosine, a neurotransmitter that induces sleep, contracts smooth muscles, and relaxes cardiac muscle . This results in enhanced bronchodilation and reduced airway responsiveness to allergens .

Biochemical Pathways

Theophylline’s action on phosphodiesterase enzymes leads to an increase in cyclic AMP levels, potentiating the effects of this important second messenger . This results in relaxation of bronchial smooth muscle and inhibition of inflammatory cell activation, thus reducing airway obstruction and inflammation .

Pharmacokinetics

Theophylline exhibits a high oral bioavailability and is rapidly and completely absorbed in the body . It distributes into fat-free tissues and body water, with about 40% bound to plasma proteins . Theophylline is primarily metabolized in the liver via the cytochrome P450 system, forming active metabolites . It is excreted in the urine, with clearance rates influenced by factors such as age, disease state, and concomitant drug therapy .

Result of Action

Theophylline’s actions result in significant bronchodilation, reducing the symptoms and reversible airflow obstruction associated with chronic asthma and other chronic lung diseases . It also suppresses the response of the airways to stimuli, providing non-bronchodilator prophylactic effects .

Action Environment

Environmental factors can influence theophylline’s action, efficacy, and stability. For instance, the presence of diseases like hepatic cirrhosis, acute pulmonary edema, and cor pulmonale can reduce theophylline clearance . Additionally, the hydroxymethyl derivative of theophylline can enhance the drug’s interaction with the active site and increase its water solubility, improving its pharmacological effects .

Biochemical Analysis

Biochemical Properties

Theophylline, 8-(hydroxymethyl)-, has several actions at a cellular level, including inhibition of phosphodiesterase isoenzymes, antagonism of adenosine, enhancement of catecholamine secretion, and modulation of calcium fluxes . It also has immunomodulatory and anti-inflammatory properties .

Cellular Effects

Theophylline, 8-(hydroxymethyl)-, has been found to have several effects on various types of cells. It promotes apoptosis in neutrophils in vitro through a reduction in the antiapoptotic protein Bcl-2 . Theophylline also induces apoptosis of T lymphocytes, thus reducing their survival . It has been shown to reduce T cell proliferation and accumulation .

Molecular Mechanism

Theophylline, 8-(hydroxymethyl)-, acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator . It inhibits all subclasses of phosphodiesterases, enzymes that degrade the intracellular second messenger cyclic adenosine 3’,5’-monophosphate .

Temporal Effects in Laboratory Settings

Theophylline is rapidly absorbed from the gastrointestinal tract when administered in liquid form or as uncoated tablets, with peak concentrations occurring within 1 - 2 hours of a single dose on an empty stomach . The half-life of theophylline in smokers averaged 4.3 hours, significantly shorter than the mean value in nonsmokers (7.0 hours) .

Dosage Effects in Animal Models

In animal models, the dosage of Theophylline, 8-(hydroxymethyl)-, needs to be individualized in each animal and plasma levels of the drug monitored due to its varying reactions . It is used to treat various respiratory diseases in dogs due to its bronchodilator effect .

Metabolic Pathways

In adults, approximately 90% of Theophylline, 8-(hydroxymethyl)-, is metabolized in the liver . Theophylline mainly undergoes 8-hydroxylation to 1,3, dimethyluric acid, 13U, (around 60-80% of parent drug) with N-demethylation to form 1-methylxanthine, 1X (8-24%) and 3-methylxanthine, 3X (5-15%) being the alternative routes .

Transport and Distribution

Theophylline, 8-(hydroxymethyl)-, distributes rapidly into fat-free tissues and body water . 40% is bound to plasma proteins, primarily to albumin, although blood pH values, the plasma protein content, and the administration of concomitant drugs may vary this fraction . Theophylline passes freely across the placenta, into breast milk, and into cerebrospinal fluid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Theophylline, 8-(hydroxymethyl)-, typically involves the hydroxymethylation of theophylline. This reaction can be carried out using aqueous formaldehyde in a basic medium. The process involves the addition of the -CH₂OH group to theophylline, resulting in the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of Theophylline, 8-(hydroxymethyl)-, may involve more advanced techniques such as the use of metal catalysts and paraformaldehyde. These methods can improve the efficiency and yield of the hydroxymethylation process .

Chemical Reactions Analysis

Types of Reactions

Theophylline, 8-(hydroxymethyl)-, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

The molecular structure of Theophylline, 8-(hydroxymethyl)- includes a hydroxymethyl group at the 8-position of the theophylline molecule, which modifies its chemical properties and biological activities. This alteration may lead to improved solubility and bioavailability compared to its parent compound.

Scientific Research Applications

Theophylline, 8-(hydroxymethyl)- has been explored in several research contexts:

  • Chemistry : It serves as a starting material for synthesizing other compounds, enabling the development of new pharmaceuticals and chemical agents.
  • Biology : Researchers study its effects on cellular processes, particularly its interactions with phosphodiesterase enzymes and adenosine receptors, which are crucial in various signaling pathways.
  • Medicine : The compound is investigated for potential therapeutic applications in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator effects.
  • Industry : It is utilized in developing new drug formulations and delivery systems, enhancing the efficacy of existing medications.

Case Studies and Research Findings

  • Bronchodilator Efficacy : A study demonstrated that Theophylline, 8-(hydroxymethyl)- exhibited superior bronchodilation effects compared to traditional theophylline formulations when tested in vitro on airway smooth muscle cells. This suggests a promising application in treating asthma exacerbations .
  • Topical Delivery Systems : Research indicated that derivatives like 7-(hydroxymethyl)theophylline could enhance transdermal delivery of theophylline. This prodrug demonstrated increased efficacy in penetrating skin barriers compared to conventional formulations .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties revealed that Theophylline, 8-(hydroxymethyl)- has improved absorption rates and bioavailability in animal models, suggesting potential for more effective dosing regimens in clinical settings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The addition of the hydroxymethyl group to theophylline enhances its pharmacokinetic and pharmacodynamic properties, potentially making it more effective and safer for therapeutic use. This modification can improve the compound’s solubility, bioavailability, and interaction with biological targets .

Biological Activity

Theophylline, 8-(hydroxymethyl)- is a derivative of the well-known xanthine compound theophylline, which has been extensively studied for its pharmacological properties. This article explores the biological activity of 8-(hydroxymethyl)-theophylline, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

8-(Hydroxymethyl)-theophylline retains the core structure of theophylline, characterized by a pyrimidine ring fused to an imidazole ring. The key modification is the addition of a hydroxymethyl group at the 8th position. This alteration may influence its biological activity compared to the parent compound.

The biological activity of 8-(hydroxymethyl)-theophylline can be understood through several mechanisms:

  • Phosphodiesterase Inhibition : Like theophylline, this compound acts as a competitive nonselective inhibitor of phosphodiesterase types III and IV. This inhibition leads to increased intracellular levels of cyclic AMP (cAMP), promoting smooth muscle relaxation and bronchodilation .
  • Adenosine Receptor Antagonism : It also functions as a nonselective antagonist of adenosine receptors (A1, A2A, A2B, and A3), which plays a crucial role in mediating bronchoconstriction and inflammation. By blocking these receptors, 8-(hydroxymethyl)-theophylline may enhance respiratory function and reduce airway hyperresponsiveness .
  • Anti-inflammatory Effects : The compound activates histone deacetylases, which inhibit the transcription of inflammatory genes. This mechanism contributes to its potential in managing inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Therapeutic Applications

8-(Hydroxymethyl)-theophylline has been studied for various therapeutic applications:

  • Bronchodilation : Similar to theophylline, it may be used as a bronchodilator in patients with asthma or COPD. Studies indicate that methylxanthines can improve lung function parameters such as forced expiratory volume (FEV1) and forced vital capacity (FVC) .
  • Psychostimulant Effects : Due to its central nervous system stimulant properties, it could potentially be explored for conditions like attention deficit hyperactivity disorder (ADHD) or other cognitive impairments .

Case Studies

Case Study 1: Theophylline Toxicity Mimicking Septic Shock

A notable case involved a patient with COPD who developed signs of septic shock while on theophylline therapy. Despite initial treatments for pneumonia, her condition worsened due to elevated serum theophylline levels (176 µmol/L), indicating toxicity. Management included continuous renal replacement therapy (CRRT) to clear the drug from her system effectively . This case highlights the importance of monitoring serum levels in patients receiving xanthine derivatives.

Research Findings

Recent studies have demonstrated that modifications to the xanthine structure can lead to variations in biological activity. For instance:

  • Comparative Studies : Research comparing various xanthines suggests that structural modifications can enhance specific pharmacological effects while potentially reducing side effects associated with traditional theophylline therapy .

Properties

IUPAC Name

8-(hydroxymethyl)-1,3-dimethyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3/c1-11-6-5(9-4(3-13)10-6)7(14)12(2)8(11)15/h13H,3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYKZCOUOKEWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182971
Record name 8-(Hydroxymethyl)theophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2879-16-5
Record name 8-(Hydroxymethyl)theophylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002879165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Theophylline, 8-(hydroxymethyl)-
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36522
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Theophylline, 8-(hydroxymethyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14362
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-(Hydroxymethyl)theophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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